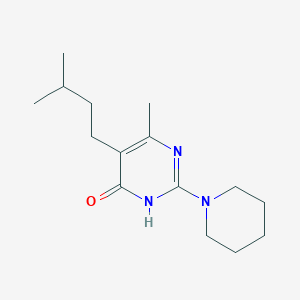![molecular formula C22H28N2O3S2 B11338974 1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11338974.png)
1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida es un compuesto orgánico complejo con una estructura única que combina un anillo de piperidina, un grupo sulfonil y un grupo fenilsulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida típicamente implica múltiples pasos, incluida la formación del anillo de piperidina, la introducción del grupo sulfonil y la unión del grupo fenilsulfanyl. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo sulfonil: Este paso a menudo involucra reacciones de sulfonilación usando reactivos como los cloruros de sulfonilo.
Unirse al grupo fenilsulfanyl: Esto se puede hacer mediante reacciones de sustitución nucleófila utilizando reactivos de fenilsulfanyl.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonil en un sulfuro.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo fenilsulfanyl con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Sustitución: Se pueden usar nucleófilos como tioles o aminas en condiciones apropiadas.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Sulfuros.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sus derivados pueden tener potencial como inhibidores enzimáticos o moduladores de receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida implica su interacción con objetivos moleculares específicos. El grupo sulfonil puede formar fuertes interacciones con proteínas o enzimas, inhibiendo potencialmente su actividad. El grupo fenilsulfanyl también puede desempeñar un papel en la modulación de la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(3-metilbencil)sulfonil]-N-(3-piridinilmetil)-4-piperidinocarboxamida
- 1-[(3-metilbencil)sulfonil]-N-(2-feniletil)-4-piperidinocarboxamida
Unicidad
1-[(3-metilbencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida es única debido a la presencia de los grupos sulfonil y fenilsulfanyl, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, convirtiéndola en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H28N2O3S2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1-[(3-methylphenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S2/c1-18-6-5-7-19(16-18)17-29(26,27)24-13-10-20(11-14-24)22(25)23-12-15-28-21-8-3-2-4-9-21/h2-9,16,20H,10-15,17H2,1H3,(H,23,25) |
Clave InChI |
FIDIALUVXJYVNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11338894.png)
![8,10-bis(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338899.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338908.png)
![4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338925.png)
![N-(4-Ethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11338929.png)
![2-(3-methylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338932.png)
![4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338939.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11338943.png)
![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)
![N-[2-(benzylsulfanyl)ethyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338960.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide](/img/structure/B11338968.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone](/img/structure/B11338986.png)
![5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338991.png)
